molecular formula C13H20N2O2 B15291508 2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde CAS No. 2243785-81-9

2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde

Cat. No.: B15291508
CAS No.: 2243785-81-9
M. Wt: 236.31 g/mol
InChI Key: LNEGZKZTVLXZFX-YPMHNXCESA-N
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Description

2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde is a chemical compound with the molecular formula C13H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethyl group, a phenylmethoxy group, and a hydrazinecarboxaldehyde moiety.

Preparation Methods

The synthesis of 2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde involves several steps. One common method includes the reaction of bromoethane with (S)-[2-(benzyloxy)propylidene]hydrazinecarboxaldehyde . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology, it is studied for its potential biological activities, including antifungal properties . In medicine, it is explored for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde can be compared with other similar compounds, such as 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde . While both compounds share a similar core structure, they may differ in their stereochemistry and specific functional groups. These differences can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific configuration and the resulting properties.

Properties

CAS No.

2243785-81-9

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-[[(2R,3S)-2-phenylmethoxypentan-3-yl]amino]formamide

InChI

InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13+/m1/s1

InChI Key

LNEGZKZTVLXZFX-YPMHNXCESA-N

Isomeric SMILES

CC[C@@H]([C@@H](C)OCC1=CC=CC=C1)NNC=O

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)NNC=O

Origin of Product

United States

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